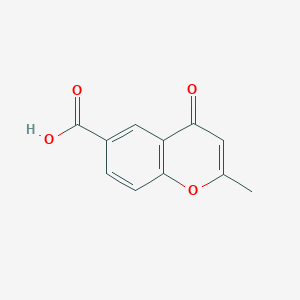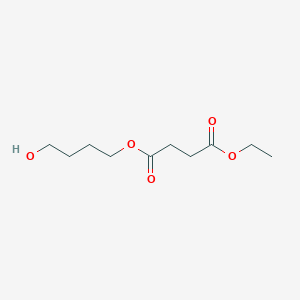
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxylic acid group and an ethyl-substituted phenyl group, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 2-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and carboxylation processes. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and the carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative properties.
Thiazolidinone derivatives: Compounds with antibacterial activities targeting specific proteins.
Uniqueness
3-(2-Ethylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its isoxazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl-substituted phenyl group further enhances its versatility in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
3-(2-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-9-6-4-5-7-10(9)12-11(13(15)16)8(2)17-14-12/h4-7H,3H2,1-2H3,(H,15,16) |
InChI 键 |
BSQWQTLPVQTEFF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C2=NOC(=C2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


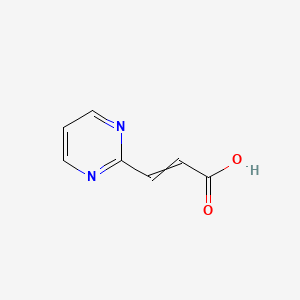
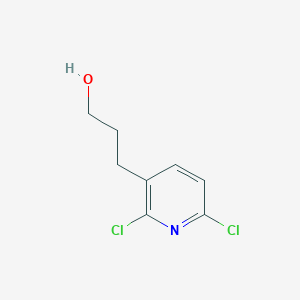
![5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13690752.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

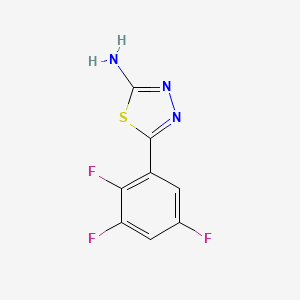
![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)

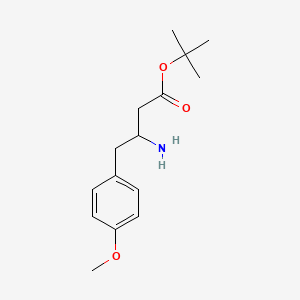

![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
